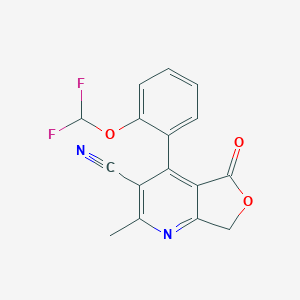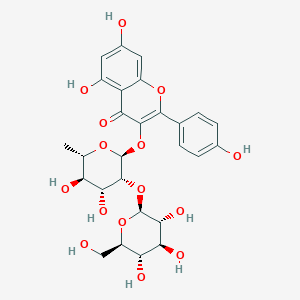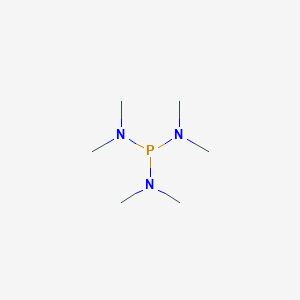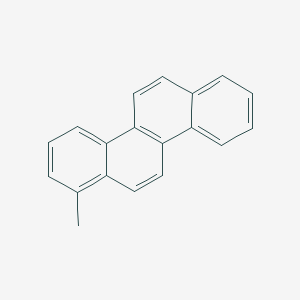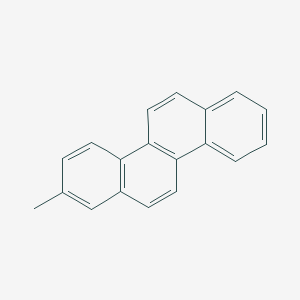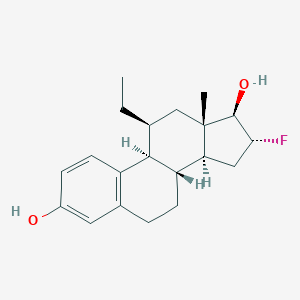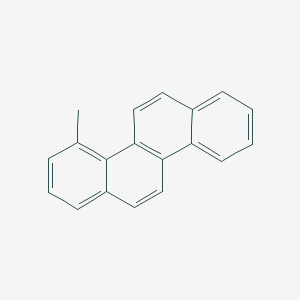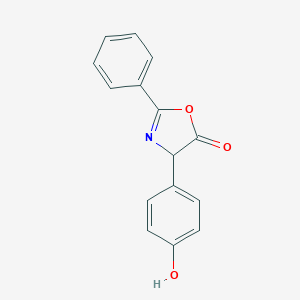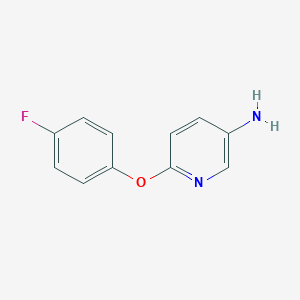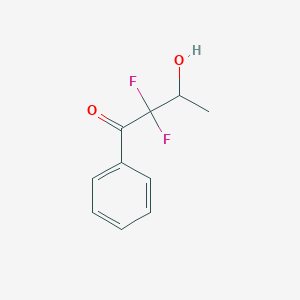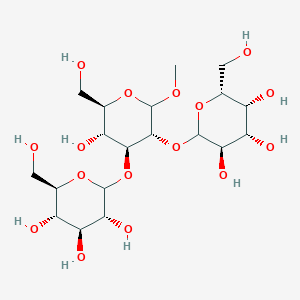
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside, also known as MGG, is a natural disaccharide found in the roots of various plants. It is composed of two sugar molecules, galactose and glucose, and has been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while promoting the production of anti-inflammatory cytokines and antioxidant enzymes. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has also been shown to modulate the activity of various transcription factors and enzymes involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to have various biochemical and physiological effects, including the modulation of immune function, regulation of glucose and lipid metabolism, and protection against oxidative stress and inflammation. It has also been shown to have a protective effect on liver and brain function, as well as potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin, low toxicity, and potential therapeutic properties. However, its purification and synthesis can be challenging, and its effects can vary depending on the source and extraction method. Additionally, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Orientations Futures
Future research on Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside should focus on the identification of its molecular targets and mechanisms of action, as well as its potential therapeutic applications in various diseases. This includes the investigation of its effects on immune function, glucose and lipid metabolism, and oxidative stress and inflammation. Further studies are also needed to optimize its synthesis and purification methods, as well as to explore its potential use in combination with other therapeutic agents.
Conclusion:
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside is a natural disaccharide with potential therapeutic properties. Its synthesis method involves the extraction and purification of plant roots, and it has been extensively studied for its anti-inflammatory, antioxidant, and immunomodulatory effects. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin and low toxicity, but further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Future research should focus on the identification of its molecular targets and optimization of its synthesis and purification methods.
Méthodes De Synthèse
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside can be synthesized from the roots of various plants, including Astragalus membranaceus, Codonopsis pilosula, and Pueraria lobata. The synthesis method involves the extraction of the plant roots using solvents such as ethanol or water, followed by purification using chromatography techniques. The final product is obtained through the hydrolysis of the purified extract using acid or enzyme catalysts.
Applications De Recherche Scientifique
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to have hepatoprotective, neuroprotective, and anti-cancer properties. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been used in various scientific research studies, including animal and cell culture experiments, to investigate the mechanisms of action and potential therapeutic applications.
Propriétés
Numéro CAS |
131614-86-3 |
|---|---|
Nom du produit |
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside |
Formule moléculaire |
C19H34O16 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-19-16(35-18-14(29)12(27)9(24)6(3-21)32-18)15(10(25)7(4-22)33-19)34-17-13(28)11(26)8(23)5(2-20)31-17/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15+,16-,17?,18?,19?/m1/s1 |
Clé InChI |
DSSFDBDJROTIDD-IMKFMAERSA-N |
SMILES isomérique |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
methyl 2-O-alpha-D-galactopyranosyl-3-O-beta-glucopyranosyl-alpha-D-glucopyranoside methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside MGGG E coli |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



